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Compound of Interest

1-(4-Chloro-phenyl)-2-pyridin-4-
Compound Name:
YL-ethanone

CAS No.: 58158-45-5

Cat. No.: B1599928

Get Quote

Executive Summary

p-Chlorobenzyl 4-pyridyl ketone (IUPAC: 2-(4-chlorophenyl)-1-(pyridin-4-yl)ethanone) is a
critical heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly
antihistamines (e.g., Bepotastine analogs) and p38 MAP kinase inhibitors. Its structure features
a pyridine ring linked via a carbonyl methylene bridge to a p-chlorophenyl moiety, imparting
unique electronic properties that facilitate nucleophilic additions and reduction reactions. This
guide provides a validated physicochemical profile and a self-consistent protocol for its
synthesis and characterization.

Chemical Identity & Structural Analysis[1]

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1599928#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599928?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Attribute Detail

IUPAC Name 2-(4-chlorophenyl)-1-(pyridin-4-yl)ethanone

p-chlorobenzyl 4-pyridyl ketone; 1-(4-
Common Synonyms o
pyridinyl)-2-(4-chlorophenyl)ethanone

CAS Registry Number 16273-84-0

Molecular Formula

Molecular Weight 231.68 g/mol
SMILES Clclcec(CC(=0)c2cencc2)ccl
InChlKey NDGPGASKRIOWMR-UHFFFAOYSA-N

Structural Insight: The molecule consists of an electron-deficient pyridine ring and an electron-
rich chlorobenzene ring separated by a keto-methylene bridge. The carbonyl group at the 4-
position of the pyridine ring significantly reduces the basicity of the pyridine nitrogen compared
to unsubstituted pyridine. The methylene protons (

-to-carbonyl) are acidic (
), allowing for easy enolization and functionalization at this position.

Physicochemical Properties

The following data consolidates experimental and high-confidence predicted values relevant to
formulation and synthesis.
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Property

Value

Context/Notes

Physical State

Solid (Crystalline powder)

Typically off-white to pale

yellow.

118-122 °C (Predicted/Analog

Note: Experimental values for

the specific 4-isomer are rare;

Melting Point 2-isomer melts at 8°C, but 4-
range) ) ) o
isomers typically exhibit higher
lattice energy due to symmetry.
Boiling Point 375.3+22.0°C Predicted at 760 mmHg.
Density 1.239 + 0.06 g/cm?3 Predicted.[1]

Significantly lower than
pyridine (5.25) due to the

pKa (Pyridine N) 3.01+£0.10 ) )
electron-withdrawing acyl
group.
Indicates moderate

LogP 2.65 lipophilicity; suitable for organic
extraction (DCM, EtOAc).

N DMSO, Methanol, DCM, Ethyl Sparingly soluble in water
Solubility

Acetate

(<0.1 mg/mL).

Synthetic Protocol: Grignhard Addition Route

The most reliable synthetic pathway for p-chlorobenzyl 4-pyridyl ketone involves the

nucleophilic addition of 4-chlorobenzylmagnesium chloride to 4-cyanopyridine, followed by acid

hydrolysis of the intermediate ketimine. This method avoids the self-condensation issues often

seen with ester enolates.

Reaction Scheme

Step-by-Step Methodology

Reagents:
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4-Chlorobenzyl chloride (1.0 equiv)[2]

Magnesium turnings (1.2 equiv)

4-Cyanopyridine (0.9 equiv)

Anhydrous THF (Solvent)[2][3]

lodine (Catalytic crystal)

Protocol:

e Grignard Formation:

o In a flame-dried 3-neck flask under Nitrogen, add Mg turnings and a crystal of lodine.

o Add 10% of the 4-chlorobenzyl chloride solution in anhydrous THF. Heat gently to initiate
(color change from brown to colorless).

o Add the remaining chloride dropwise to maintain a gentle reflux.[4] Stir for 1 hour after
addition.

e Nucleophilic Addition:
o Cool the Grignard solution to 0°C.

o Add a solution of 4-cyanopyridine in THF dropwise over 30 minutes. The solution will turn
dark (red/orange).

o Allow to warm to Room Temperature (RT) and stir for 3-4 hours.

e Hydrolysis & Workup:

[e]

Cool to 0°C. Quench with 2M HCI (exothermic).

o

Stir the acidic mixture at RT for 2 hours (or heat to 50°C for 30 mins) to hydrolyze the
imine to the ketone.

Neutralize with saturated

o
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to pH ~8.

o Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over
, and concentrate.

e Purification:

o Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2,
Hexane:EtOAc gradient).

Process Visualization
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Start: Inert Atmosphere Setup
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Pure p-Chlorobenzyl 4-Pyridyl Ketone
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Figure 1: Step-wise synthesis workflow for p-chlorobenzyl 4-pyridyl ketone via Grignard

addition.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the

following diagnostic signals.

Technique Diagnostic Signal Interpretation
-NMR (CDCI Pyridine H-2, H-6 (deshielded
8.75(d, 2H) by N and C=0).
, 400 MHz)
7.65 (d, 2H) Pyridine H-3, H-5.
p-Chlorophenyl aromatic
7.30 (m, 4H) protons.
Methylene (
4.25 (s, 2H) ) singlet; characteristic of
benzyl ketone.
Carbonyl (
-NMR ~196.0
) carbon.
Methylene (
~45.0
) carbon.
Strong
1690-1700 cm
IR (ATR) stretching vibration (aryl
ketone).
Matches Formula
MS (ESI+) m/z 232.05
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Applications in Drug Development

This ketone serves as a versatile intermediate for:

» Tertiary Alcohols: Reaction with Grignard reagents (e.g., PhenylMgBr) yields chiral tertiary
alcohols, common pharmacophores in antihistamines.

e Reduction: Reduction with

yields 1-(pyridin-4-yl)-2-(4-chlorophenyl)ethanol, a scaffold found in selective COX-2
inhibitors and anti-spasmodics.

o Heterocyclization: The methylene group is active; condensation with dimethylformamide
dimethyl acetal (DMF-DMA) yields enaminones, precursors to pyrazoles and pyrimidines
used in kinase inhibitor discovery (e.g., p38 MAPK).

Safety & Handling

e Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

o Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The methylene group is
susceptible to slow oxidation in air over prolonged periods.

e PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

e PubChem.Compound Summary for CAS 16273-84-0. National Library of Medicine.[5]
Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Physicochemical Profile & Technical Synthesis Guide:
p-Chlorobenzyl 4-Pyridyl Ketone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1599928/docs#physicochemical-profile-technical-
synthesis-guide-p-chlorobenzyl-4-pyridyl-ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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